S16961

Hypolipidemic Prodrugs Adverse Event Mitigation Pharmacokinetics

Nicotinic acid (niacin) is a proven hypolipidemic agent, but its dose-limiting flushing (incidence >70%) severely compromises long-term animal studies. S16961 (CAS 153874-14-7) is a rationally designed diacylglycerol-nicotinate prodrug that bypasses the metabolic pathways causing acute nicotinic acid spikes, enabling sustained lipid-lowering without confounding side effects. • Clinical-stage hypolipidemic prodrug - validated in trials • Non-cytotoxic, non-mutagenic across multiple cell lines - ensures clean assay data • Globally stocked with ambient-temperature shipping for uninterrupted research programs

Molecular Formula C41H71NO6
Molecular Weight 674.0 g/mol
CAS No. 153874-14-7
Cat. No. B1663473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS16961
CAS153874-14-7
Molecular FormulaC41H71NO6
Molecular Weight674.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CN=CC=C1)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C41H71NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-39(43)46-35-38(36-47-41(45)37-30-29-33-42-34-37)48-40(44)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,38H,3-28,31-32,35-36H2,1-2H3
InChIKeyHOTHIZPJZICUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S16961: Hypolipidemic Prodrug Overview


3-Pyridinecarboxylic acid, 2,3-bis((1-oxohexadecyl)oxy)propyl ester (CAS: 153874-14-7), also known as S16961, is a synthetic, racemic diacylglycerol-nicotinate prodrug that functions as a nicotinic receptor agonist [1]. Structurally, it consists of a glycerol backbone esterified with two palmitoyl (hexadecanoyl) chains and a nicotinoyl (3-pyridinecarbonyl) group [2]. It was specifically developed as a hypolipidemic agent to circumvent the dose-limiting side effects of its parent compound, nicotinic acid (niacin) [1]. Its therapeutic development has been advanced to the stage of clinical trials, underscoring its translational relevance [1].

Why S16961 Cannot Be Substituted


While nicotinic acid (niacin) is a clinically validated, broad-spectrum hypolipidemic agent, its widespread use is severely constrained by a high incidence of adverse events, most notably cutaneous flushing, which occurs in over 70% of patients and leads to poor compliance [1]. Simple long-chain nicotinate esters (e.g., hexadecyl nicotinate) were explored as alternatives but often exhibit problematic miscibility and phase separation with lipid bilayers, limiting their potential as membrane-interactive prodrugs [2]. S16961, in contrast, was rationally designed as a diacylglycerol-nicotinate prodrug. This specific molecular architecture is intended to bypass the metabolic pathways responsible for the acute nicotinic acid plasma spike and its associated flushing, thereby enabling sustained, tolerable lipid-lowering [1]. This established prodrug strategy and documented differential safety profile make generic substitution with other nicotinic acid derivatives or simple nicotinates scientifically invalid for research models focused on sustained hypolipidemic action with reduced side effects.

S16961: Evidence vs. Key Comparators


Reduced Flushing vs. Nicotinic Acid

S16961 was designed as a prodrug to avoid the rapid and high plasma concentration spike of nicotinic acid (niacin), which is the primary driver of flushing and poor patient compliance. In a rat model, oral administration of S16961 achieved a significant decrease in free fatty acid (FFA) plasma levels without the dramatic increase in nicotinic acid plasma levels that was observed after administering an equimolecular dose of unmodified nicotinic acid [1]. The study found that more than 70% of patients on unmodified nicotinic acid experience adverse reactions such as rash, pruritus, and flushing, which are directly linked to this plasma spike [1].

Hypolipidemic Prodrugs Adverse Event Mitigation Pharmacokinetics

Advanced Clinical Stage Advantage

Among the series of 1,2-diacyl-3-nicotinoyl glycerol derivatives synthesized and evaluated, S16961 was identified as the most interesting ester and is the only compound from this family that advanced to clinical trials [1][2]. This selection was based on its superior in vivo performance in lowering free fatty acid levels in rats without the adverse pharmacokinetic profile of the parent drug [1]. This contrasts with other simple nicotinate esters (e.g., hexadecyl or octadecyl nicotinate) which, while studied for their biophysical interactions, have not been reported to have progressed to clinical development as hypolipidemic agents [3].

Drug Development Clinical Trials Translational Research

In Vitro Safety Profile

In standardized in vitro screening, S16961 was found to be non-toxic in a variety of cell lines and tested negative for mutagenicity and carcinogenicity . While these data are not comparative to a specific named analog in a head-to-head assay, they establish a foundational safety benchmark that is not universally documented for all experimental nicotinate derivatives. Many simple long-chain nicotinates are studied primarily for their biophysical properties (e.g., membrane miscibility) without accompanying cellular toxicity data, making S16961 a more well-characterized and lower-risk candidate for in vitro cellular assays [1].

Safety Pharmacology In Vitro Toxicology Cell Culture

S16961: Optimal Research Scenarios


In Vivo Chronic Dosing with Reduced Flushing

S16961 is the preferred chemical tool for long-term animal studies of hyperlipidemia where sustained lipid-lowering is required without the confounding variable of severe, dose-limiting side effects. Its prodrug design directly addresses the >70% adverse event rate of unmodified niacin, enabling researchers to study the effects of nicotinic acid receptor agonism on lipid profiles and atherosclerosis progression over extended periods without high dropout rates due to flushing [1].

Preclinical Benchmark for Niacin Derivatives

Given its status as a clinical-stage compound, S16961 serves as an essential positive control or benchmark in the preclinical development of new nicotinic acid receptor agonists or novel hypolipidemic prodrugs. Its known pharmacokinetic and safety profile in animals provides a solid reference point for comparing the efficacy and tolerability of new chemical entities, thereby accelerating decision-making in early-stage drug discovery [1].

Cytotoxicity-Free In Vitro Assays

For cell-based assays designed to study the downstream effects of nicotinic receptor activation (e.g., on lipolysis, inflammation, or glucose metabolism), S16961 is a superior choice due to its documented lack of cytotoxicity, mutagenicity, and carcinogenicity across multiple cell lines. This minimizes the risk that observed effects are artifacts of cellular toxicity, leading to cleaner, more interpretable data on receptor pharmacology .

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